2-(3-Chloro-2-fluorophenyl)pyrrole
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Overview
Description
2-(3-Chloro-2-fluorophenyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 3-chloro-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(3-Chloro-2-fluorophenyl)pyrrole involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . Another method involves the reaction of 2-(2-fluorobenzoyl) malononitrile with a metal catalyst and glacial acetic acid, followed by reduction reactions using Raney nickel .
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot synthesis method. This method involves dissolving the starting materials in a solvent, adding a metal catalyst, and performing reduction reactions under controlled conditions. The process is designed to minimize waste and reduce costs, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-fluorophenyl)pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like Raney nickel to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Raney nickel and palladium-carbon are commonly used as reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced pyrrole compounds .
Scientific Research Applications
2-(3-Chloro-2-fluorophenyl)pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-fluorophenyl)pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenyl)pyrrole
- 2-(3-Chlorophenyl)pyrrole
- 2-(4-Chloro-2-fluorophenyl)pyrrole
Uniqueness
2-(3-Chloro-2-fluorophenyl)pyrrole is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H7ClFN |
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Molecular Weight |
195.62 g/mol |
IUPAC Name |
2-(3-chloro-2-fluorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H7ClFN/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1-6,13H |
InChI Key |
TUPUSZIOLMFVIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C2=CC=CN2 |
Origin of Product |
United States |
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